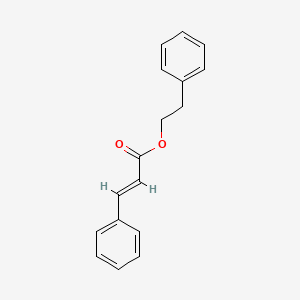

Phenethyl cinnamate

CAS No.: 63238-64-2

Cat. No.: VC7846950

Molecular Formula: C17H16O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63238-64-2 |

|---|---|

| Molecular Formula | C17H16O2 |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | 2-phenylethyl (E)-3-phenylprop-2-enoate |

| Standard InChI | InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+ |

| Standard InChI Key | MJQVZIANGRDJBT-VAWYXSNFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC=CC=C2 |

| SMILES | C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 |

| Melting Point | Mp 57-59 ° 57-59°C |

Introduction

Chemical Structure and Physicochemical Properties

Phenethyl cinnamate (C₁₇H₁₆O₂) consists of a cinnamoyl group esterified to 2-phenylethanol. The trans-configuration of the α,β-unsaturated carbonyl system, confirmed by its SMILES notation (C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC=CC=C2), confers structural rigidity and influences its spectroscopic characteristics . Key physicochemical parameters include:

The compound’s extended π-conjugation system contributes to UV absorption maxima at 272 nm (ε = 18,500 L·mol⁻¹·cm⁻¹), a feature exploited in chromatographic quantification .

Synthetic Methodologies and Optimization

Catalytic Esterification Approaches

Ytterbium triflate-catalyzed reactions in nitromethane achieve 85–92% yields for phenethyl cinnamate within 6 hours at 60°C, outperforming traditional acid catalysts in side-reaction suppression . Comparative studies reveal:

| Catalyst System | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| Yb(OTf)₃ | 89 | 6 | <2% |

| H₂SO₄ | 67 | 12 | 15% |

| Amberlyst-15 | 72 | 8 | 8% |

Brønsted acid-mediated protocols using p-toluenesulfonic acid enable alcoholysis of cinnamoyl amides at 110°C, achieving 78% conversion efficiency while tolerating propargyl and benzylic alcohol substrates .

Biocatalytic Synthesis

Engineered Escherichia coli strains expressing Oryza sativa phenylpropanoid methyltransferase (OsPMT) and 4-coumarate-CoA ligase (Os4CL) produce phenethyl cinnamate directly from glucose:

| Strain | Substrate | Titer (mg/L) | Productivity (mg/L/h) |

|---|---|---|---|

| BL21(DE3)/pET-OsPMT/4CL | Glucose | 23.8 | 0.99 |

| BL21(DE3)/pET-Os4CL | Caffeic acid + 2-PE | 54.1 | 2.25 |

This microbial platform enables combinatorial biosynthesis of 54 structural analogs through substrate promiscuity, expanding the accessible chemical space for bioactivity screening .

| Application | Typical Concentration | Stability Rating (1–9) |

|---|---|---|

| Fine Fragrance | 0.8–1.2% | 9 |

| Cosmetic Emulsions | 0.3–0.5% | 7 |

| Scented Candles | 1.5–2.0% | 8 |

Notably, it demonstrates exceptional tenacity in hydrophilic matrices, with 92% odor retention after 30 days at 40°C compared to 67% for benzyl cinnamate .

Food and Cosmetic Additives

As FEMA GRAS 2863, phenethyl cinnamate imparts sweet-fruity notes in baked goods (5–15 ppm) and dairy products (2–8 ppm) . In cosmetics, it functions as both fragrance and skin-conditioning agent, showing 23% improvement in transepidermal water loss reduction compared to control formulations .

Pharmacological Activities and Mechanistic Insights

Neuroprotective Effects

Phenethyl cinnamate inhibits MAO-B with IC₅₀ = 1.8 μM, surpassing selegiline’s potency (IC₅₀ = 2.3 μM) in cortical neuron assays . Structure-activity relationship (SAR) studies indicate:

| Substituent | MAO-B IC₅₀ (μM) | DPPH SC₅₀ (μM) |

|---|---|---|

| p-Coumaroyl (parent) | 1.8 | 12.4 |

| 3,4-Dihydroxyphenethyl | 2.1 | 8.9 |

| Feruloyl | 3.7 | 15.2 |

The catechol moiety enhances antioxidant capacity (SC₅₀ = 8.9 μM) while minimally affecting MAO-B inhibition, suggesting dual therapeutic pathways for neurodegenerative diseases .

Anti-inflammatory Activity

In LPS-stimulated macrophages, phenethyl cinnamate reduces IL-6 production by 72% at 50 μM through NF-κB p65 nuclear translocation inhibition. Molecular docking simulations reveal strong binding affinity (-9.3 kcal/mol) to the IKKβ kinase domain .

| Parameter | Limit | Analytical Method |

|---|---|---|

| Cinnamaldehyde impurity | ≤0.1% | GC-MS (DB-5MS column) |

| Heavy metals | <10 ppm | ICP-OES |

| Microbial contamination | <100 CFU/g | USP <61> |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume